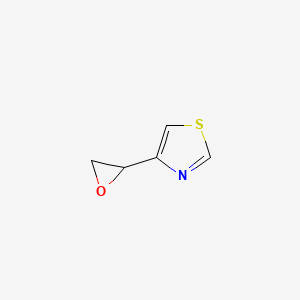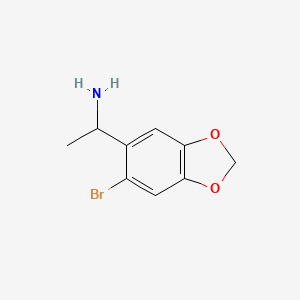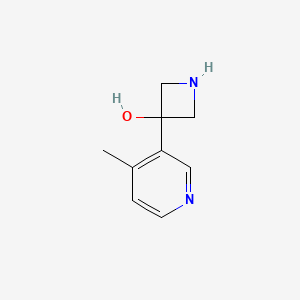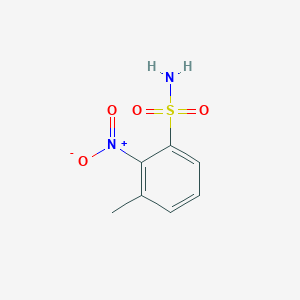
4-(Oxiran-2-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxiran-2-yl)thiazole is a heterocyclic organic compound that features both an oxirane (epoxide) ring and a thiazole ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom The oxirane ring is a three-membered cyclic ether with one oxygen atom and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxiran-2-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the oxirane moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α-haloketones with thiourea can yield thiazole derivatives, which can then be epoxidized to form the oxirane ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Oxiran-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used to oxidize the oxirane ring.
Reduction: Metal hydrides such as lithium aluminum hydride can reduce the thiazole ring.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products:
Diols: From the oxidation of the oxirane ring.
Dihydrothiazole derivatives: From the reduction of the thiazole ring.
Substituted thiazoles: From various substitution reactions.
Applications De Recherche Scientifique
4-(Oxiran-2-yl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Derivatives of this compound are being investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials, including polymers and resins, due to its reactive oxirane ring.
Mécanisme D'action
The mechanism of action of 4-(Oxiran-2-yl)thiazole involves its interaction with biological molecules through its reactive oxirane ring and thiazole ring. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as amino acids in proteins. The thiazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Thiazole: A simpler compound without the oxirane ring, used in various pharmaceuticals and agrochemicals.
Oxirane (Epoxide): A simpler compound without the thiazole ring, widely used in polymer chemistry and as a reactive intermediate.
2-(Oxiran-2-yl)benzothiazole: A compound with both an oxirane ring and a benzothiazole ring, used in similar applications but with different reactivity and properties.
Uniqueness: 4-(Oxiran-2-yl)thiazole is unique due to the combination of the oxirane and thiazole rings, which confer distinct chemical reactivity and potential for diverse applications. The presence of both rings allows for a broader range of chemical reactions and interactions compared to compounds with only one of these rings.
Propriétés
Formule moléculaire |
C5H5NOS |
|---|---|
Poids moléculaire |
127.17 g/mol |
Nom IUPAC |
4-(oxiran-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C5H5NOS/c1-5(7-1)4-2-8-3-6-4/h2-3,5H,1H2 |
Clé InChI |
IYMRBVNUASSQRA-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601755.png)


![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)
![1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine](/img/structure/B13601787.png)




![6lambda6-Thiaspiro[3.4]octane-6,6,8-trione](/img/structure/B13601806.png)




